3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine
Description
Properties
IUPAC Name |
3-chloro-N-(2-pyridin-2-ylethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-11(16-8-7-14-10)15-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYECOFRIDRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amination of 3-Chloropyrazine Derivatives
One common approach to preparing 3-chloro-substituted pyrazin-2-amines involves the amination of 3-chloropyrazine precursors. For example, 3-chloropyrazin-2-amine can be synthesized by nucleophilic substitution of 3-chloropyrazine with ammonia or amine sources under controlled conditions. This intermediate is then functionalized with a 2-(pyridin-2-yl)ethyl group via nucleophilic substitution or reductive amination.
- A mixture of 3-chloro-pyrazin-2-ylamine (48.7 g, 375.8 mmol) and chloroacetone (120 ml, 1504.5 mmol) was stirred at 90 °C for 16 hours in a sealed tube protected from light. After cooling, the product was isolated by filtration and purified by extraction and recrystallization, yielding 68% of the intermediate suitable for further functionalization.
This method highlights the importance of controlled temperature, sealed reaction conditions, and protection from light to avoid side reactions.
Coupling of Pyrazin-2-amine with 2-(Pyridin-2-yl)ethyl Halides
The key step for introducing the 2-(pyridin-2-yl)ethyl moiety often involves the reaction of 3-chloropyrazin-2-amine with 2-(pyridin-2-yl)ethyl halides (e.g., bromides or chlorides) under basic conditions. This nucleophilic substitution reaction typically proceeds in polar aprotic solvents with bases such as sodium hydride or potassium carbonate to facilitate the amine alkylation.
- Sodium hydride is suspended in N-methylpyrrolidinone (NMP) and benzyl alcohol or the corresponding alkyl halide is added dropwise under inert atmosphere. After stirring, 3-chloropyrazin-2-amine is added incrementally, and the mixture is heated at 80-100 °C for 15-24 hours. The reaction mixture is then cooled, quenched with water, extracted with ethyl acetate, dried, and concentrated. The crude product is purified by column chromatography to afford the target compound with yields ranging from 53% to 82%.
This method is advantageous for its relatively mild conditions and good yields, allowing the introduction of the pyridin-2-yl ethyl side chain with good regioselectivity.
Multi-step Synthesis via Intermediate Formation and Coupling
In more complex synthetic routes, the preparation of 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine can be part of a multi-step synthesis involving intermediates such as 3-chloro-2-hydrazinylpyridine or pyrazinyl derivatives, followed by coupling with 2-(pyridin-2-yl)ethyl precursors.
- Sodium ethoxide in absolute ethanol was heated to reflux, and 3-chloro-2-hydrazinylpyridine was added. After brief reflux, diethyl maleate was added dropwise, and the mixture refluxed further. Post-reaction, acetic acid was introduced, and the product was isolated by filtration and purified by column chromatography. The final compound was obtained as a yellow solid with an 8% yield after recrystallization.
This approach, although lower yielding, is significant for synthesizing derivatives with specific functional groups and for structural studies.
Palladium-Catalyzed Coupling and Buchwald–Hartwig Amination
Advanced synthetic strategies involve palladium-catalyzed coupling reactions such as Buchwald–Hartwig amination to form carbon-nitrogen bonds between pyrazine and pyridine derivatives. These methods provide high selectivity and functional group tolerance.
- Piperazine derivatives and corresponding pyridines undergo Buchwald–Hartwig amination to form adducts, which are then coupled with intermediates like 3-chloropyrazin-2-amine derivatives under basic conditions. The final compounds are obtained after further functional group transformations and purification steps.
This route is particularly useful in medicinal chemistry for generating libraries of analogues with diverse substitutions.
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Direct amination of 3-chloropyrazine | 3-chloropyrazine, ammonia/amine | 90 °C, sealed tube, 16 h | 53-68% | Requires inert atmosphere, light protection |
| Alkylation with 2-(pyridin-2-yl)ethyl halides | 3-chloropyrazin-2-amine, alkyl halide, NaH or K2CO3 | 80-100 °C, 15-24 h | 53-82% | Column chromatography purification |
| Multi-step synthesis via hydrazinyl intermediates | 3-chloro-2-hydrazinylpyridine, sodium ethoxide, diethyl maleate | Reflux in ethanol, acetic acid quench | ~8% | Lower yield, useful for complex derivatives |
| Palladium-catalyzed coupling (Buchwald–Hartwig) | Piperazine derivatives, pyridines, Pd catalyst | Microwave or thermal, base | Variable | High selectivity, suitable for analogues |
Research Findings and Analysis
- The direct amination and alkylation methods provide practical routes with moderate to good yields and are scalable for industrial applications.
- Multi-step syntheses involving hydrazinyl intermediates, although lower yielding, allow access to structurally complex derivatives for biological evaluation.
- Palladium-catalyzed methods offer high versatility for medicinal chemistry but require careful optimization of catalyst and ligand systems.
- The choice of solvent, base, temperature, and protection from light significantly impacts the yield and purity of the final compound.
- Purification typically involves column chromatography with ethyl acetate/petroleum ether or dichloromethane/methanol gradients, ensuring high purity suitable for analytical and biological studies.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine and its analogs:
Structural and Electronic Comparisons
- Heterocyclic Core: The pyrazine core in the target compound is more electron-deficient than pyridine (as in ), favoring nucleophilic aromatic substitution at the chlorine position .
Substituent Effects :
- The 2-(pyridin-2-yl)ethyl group in the target compound introduces a flexible linker, enabling interactions with hydrophobic pockets in biological targets. In contrast, the rigid pyridylmethyl group in may restrict conformational freedom .
- The hydrochloride salt in improves aqueous solubility compared to the free base forms of other analogs .
Chlorine Position :
Physicochemical Properties
- Solubility and Lipophilicity: The pyridyl-ethyl substituent in the target compound likely increases lipophilicity (logP ~2.5 estimated), compared to the more polar hydrochloride salt in . The isopropyl-aminomethyl group in contributes to a lower boiling point (248°C) relative to bulkier analogs .
Crystallinity :
- Chlorinated pyridines (e.g., 3-chloropyridin-2-amine in ) form centrosymmetric dimers via N–H⋯N hydrogen bonds, a feature that may extend to pyrazine analogs, influencing crystallization behavior .
Biological Activity
3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structure with a chlorine atom and a pyridine ring, which may enhance its interactions with biological macromolecules and therapeutic targets.
The synthesis of 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine typically involves the reaction of pyrazin-2-amine with 2-chloroethylpyridine in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) . This process facilitates nucleophilic substitution, yielding the desired compound.
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Reduction can convert nitro groups to amino groups.
- Substitution : The chlorine atom can be replaced by other nucleophiles .
Biological Activity
Research indicates that 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
The compound has been explored for its potential antimicrobial properties. Preliminary studies suggest it may inhibit bacterial growth, although specific mechanisms and efficacy against various pathogens remain to be fully elucidated .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazine derivatives, including 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine. The compound has shown activity against several cancer cell lines, including:
- MCF7 (breast cancer) : Demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition.
- NCI-H460 (lung cancer) : Exhibited promising results in inhibiting cell proliferation .
The mechanism by which 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as a ligand that modulates enzyme activity or alters receptor functions, potentially serving as an agonist or antagonist in various signaling pathways .
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. The presence of the chlorine atom and the pyridine moiety are believed to enhance its binding affinity to biological targets compared to similar compounds lacking these features .
Comparative Analysis
To better understand the uniqueness of 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine, it is useful to compare it with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)pyrazin-2-amine | Lacks chlorine substitution | Limited activity |
| 3-bromo-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine | Bromine instead of chlorine | Similar but less potent |
| 2-(pyridin-2-yl)pyrazine | No ethyl group | Reduced reactivity |
Case Study 1: Anticancer Screening
In a study assessing various pyrazine derivatives for anticancer activity, 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine was tested against several cancer cell lines. Results indicated that it significantly inhibited cell growth in MCF7 and NCI-H460 cells, providing a basis for further development as an anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial properties of this compound against common bacterial strains. Initial findings suggested that it possesses inhibitory effects, warranting further exploration into its potential as a therapeutic agent in infectious diseases .
Q & A
Basic: What are the optimal synthetic routes for 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine?
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-chloropyrazin-2-amine with 2-(pyridin-2-yl)ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetonitrile) . Catalysts like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance coupling efficiency, as seen in analogous pyrazine-amine syntheses . Reaction parameters (temperature: 60–80°C, time: 12–24 hours) should be optimized via TLC or HPLC monitoring.
Basic: How is the molecular structure validated post-synthesis?
Combined spectroscopic techniques are critical:
- NMR : and NMR confirm substituent positions (e.g., pyridine protons at δ 8.3–8.5 ppm; pyrazine NH at δ 6.5–7.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 249.06 for C₁₁H₁₀ClN₄) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., Cl–C distance ~1.73 Å; pyridine–pyrazine dihedral angle ~15°) as in structurally related compounds .
Advanced: How to assess regioselectivity in functionalizing the pyrazine ring?
The chlorine atom at position 3 is susceptible to nucleophilic aromatic substitution (NAS). Reactivity can be predicted using DFT calculations (B3LYP/6-311+G(d,p)) to map electron-deficient regions . Experimentally, competitive reactions with amines (e.g., morpholine vs. piperidine) under varying pH and solvents (DMF vs. THF) quantify substitution rates. GC-MS monitors intermediates .
Advanced: Which DFT functionals best model electronic properties for this compound?
Hybrid functionals (e.g., B3LYP) accurately predict HOMO-LUMO gaps and electrostatic potentials, critical for understanding charge transfer in ligand-metal complexes . For redox-active applications, range-separated functionals (e.g., ωB97X-D) improve accuracy for excited-state simulations . Basis sets like 6-311++G(d,p) are recommended for geometry optimization .
Basic: What in vitro assays evaluate biological activity?
- Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility : Use shake-flask method with HPLC quantification in PBS (pH 7.4) .
Advanced: How to resolve contradictions in reported binding affinities?
Cross-validate using orthogonal techniques:
- Surface Plasmon Resonance (SPR) : Directly measures binding kinetics (ka/kd) to purified targets .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., Amber Force Field) to identify key residues .
Basic: What analytical methods quantify the compound in mixtures?
- HPLC : C18 column, mobile phase = acetonitrile/0.1% TFA (70:30), UV detection at 254 nm .
- LC-MS/MS : MRM transitions (e.g., 249 → 154 for quantification; 249 → 121 for confirmation) .
Advanced: How to study solid-state interactions via crystallography?
Crystallize from ethanol/water (9:1) at 4°C. Analyze packing motifs:
- Intermolecular H-bonds : Between pyrazine NH and pyridine N (distance ~2.8 Å) .
- Halogen Interactions : Cl⋯Cl contacts (~3.3 Å) stabilize crystal lattices .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) .
Advanced: Can this compound act as a ligand in catalytic systems?
The pyridine and pyrazine moieties enable chelation to transition metals (e.g., Co²⁺, Pd²⁺). Synthesize complexes via reflux in ethanol (e.g., CoCl₂ + ligand, 1:1 molar ratio) . Characterize using UV-Vis (d-d transitions at 500–600 nm) and cyclic voltammetry (redox peaks at −0.3 to +0.5 V vs. Ag/AgCl) .
Advanced: How to address discrepancies in computational vs. experimental solubility data?
Refine solvation models (e.g., COSMO-RS) by incorporating explicit solvent molecules (water, DMSO). Validate with experimental solubility curves (van’t Hoff plots) and DSC for melting point consistency .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
